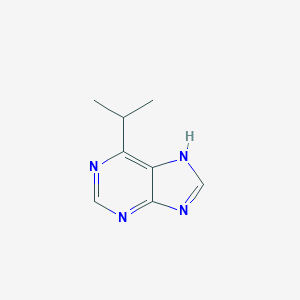

6-Isopropyl-1H-purine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Isopropyl-1H-purine is an organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This specific compound is characterized by the presence of an isopropyl group attached to the sixth position of the purine ring. It has the molecular formula C8H10N4 and a molar mass of 162.19 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Isopropyl-1H-purine typically involves the alkylation of purine derivatives. One common method is the reaction of purine with isopropyl halides under basic conditions. For instance, purine can be treated with isopropyl bromide in the presence of a strong base like sodium hydride or potassium carbonate to yield this compound.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.

Análisis De Reacciones Químicas

**Types of Reactions:

Actividad Biológica

6-Isopropyl-1H-purine, a purine derivative, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological effects, and mechanisms of action, emphasizing its anti-cancer properties and kinase inhibition.

Synthesis

The synthesis of this compound involves various methods, including one-pot reactions that yield tri-substituted purines. These synthetic routes have been optimized to enhance yield and purity, facilitating biological testing .

Antiproliferative Effects

This compound has been evaluated for its antiproliferative effects against various cancer cell lines, particularly Jurkat (T-cell leukemia) and K562 (chronic myeloid leukemia) cells. The compound demonstrated significant cytotoxicity with IC50 values of 29 µM for Jurkat cells and 120 µM for K562 cells .

Table 1: IC50 Values of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| Jurkat | 29 |

| K562 | 120 |

The mechanism by which this compound induces cell death appears to be primarily through apoptosis. This was evidenced by flow cytometry analyses showing an increase in the sub-G1 population of treated cells, indicative of apoptotic death . Additionally, the compound was shown to activate caspases, crucial enzymes in the apoptotic pathway. Pre-treatment with a pan-caspase inhibitor significantly reduced cell death, confirming that apoptosis is a key mechanism of action .

Figure 1: Apoptotic Pathway Induction by this compound

Apoptotic Pathway (Illustration for representation purposes)

Kinase Inhibition

One of the notable findings regarding this compound is its selective inhibition of the DAPK1 kinase. DAPK1 plays a crucial role in mediating apoptosis and cellular stress responses. The compound exhibited an IC50 value of 2.5 µM against DAPK1, marking it as a selective inhibitor compared to other known kinase inhibitors that target multiple kinases .

Table 2: Kinase Inhibition Profile of this compound

| Kinase | IC50 (µM) |

|---|---|

| DAPK1 | 2.5 |

| Other Kinases | Not Significant |

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound in cancer treatment. In vitro assays demonstrated that this compound not only inhibits cancer cell proliferation but also alters cell cycle progression and induces apoptosis through specific signaling pathways involving DAPK1 .

Study Example

In a comparative analysis, this compound was tested alongside other purine derivatives. Results indicated that while several compounds exhibited antiproliferative activity, none matched the potency or selectivity towards DAPK1 as observed with this specific purine derivative .

Aplicaciones Científicas De Investigación

Synthesis of 6-Isopropyl-1H-purine

The synthesis of this compound typically involves the reaction of 6-chloropurine with isopropylamine in polar solvents such as ethanol or dimethylformamide. The reaction conditions often include the presence of bases like triethylamine and may require heating to ensure complete conversion. This synthetic approach allows for the generation of a variety of purine derivatives by modifying the substituents on the purine ring.

Biological Activities

2.1 Enzyme Inhibition and Receptor Binding

Research indicates that this compound exhibits significant enzyme inhibition properties, particularly against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to apoptosis in cancer cells, making it a candidate for anticancer therapies .

2.2 Antiparasitic Activity

Recent studies have highlighted the trypanocidal activity of purine analogues, including those derived from this compound. Compounds displaying this activity have shown effectiveness against Trypanosoma brucei, the causative agent of African sleeping sickness, with half-inhibitory concentrations (IC50) below 5 μM . This suggests potential applications in treating parasitic infections.

2.3 Antiviral Properties

Some derivatives of purine compounds have demonstrated high antiviral activity, particularly against herpes simplex virus type 1 (HSV-1), including strains resistant to conventional treatments. This positions this compound as a promising candidate for further antiviral drug development .

Therapeutic Applications

3.1 Cancer Treatment

The mechanism by which this compound induces apoptosis involves its interaction with specific molecular targets that regulate cell growth and survival. The compound's ability to inhibit CDKs and induce cell cycle arrest makes it a valuable asset in cancer research and therapy .

3.2 Development of Pharmaceuticals

Due to its unique structure and biological activities, this compound is being explored for use in pharmaceuticals aimed at treating various diseases, including cancer and infectious diseases. Its lipophilic nature enhances its ability to penetrate cell membranes, facilitating interaction with intracellular targets .

Case Studies

Propiedades

IUPAC Name |

6-propan-2-yl-7H-purine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4/c1-5(2)6-7-8(11-3-9-6)12-4-10-7/h3-5H,1-2H3,(H,9,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOJZJRXHVYRKDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2C(=NC=N1)N=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.